13-cis-Fenretinide-d4 is a deuterated derivative of fenretinide, a synthetic retinoid analog of vitamin A. This compound is primarily utilized in research settings to study the pharmacokinetics and biological activities of fenretinide without interference from metabolic processes due to its isotopic labeling. Fenretinide has been investigated for its potential therapeutic applications in various cancers, particularly breast and prostate cancers, owing to its ability to induce apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapeutics.
13-cis-Fenretinide-d4 is classified as a synthetic retinoid. It is derived from fenretinide, which itself is an analog of all-trans-retinoic acid. The deuteration process enhances its stability and allows for precise tracking in metabolic studies. The compound is primarily sourced from chemical synthesis processes that involve the incorporation of deuterium into the fenretinide structure.
The synthesis of 13-cis-Fenretinide-d4 typically involves the deuteration of fenretinide at specific positions on the phenyl ring. Various methods can be employed for this purpose, including:
The exact synthetic route may vary based on laboratory protocols and the availability of deuterated starting materials.
The molecular structure of 13-cis-Fenretinide-d4 can be represented as follows:
13-cis-Fenretinide-d4 participates in various chemical reactions typical of retinoids, including:
These reactions are critical for understanding its metabolic pathways and biological activity .
The mechanism of action for 13-cis-Fenretinide-d4 involves both retinoid receptor-dependent and independent pathways:
13-cis-Fenretinide-d4 finds applications primarily in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4